XLogP3 Comparison: 4-Bromo vs. 4-Chloro Analog
The target 4-bromo compound has an XLogP3 of 3.2, compared with 3.1 for the 4-chloro analog (CAS 61719-33-3), both computed by the same XLogP3 3.0 algorithm in PubChem [1][2]. The ΔlogP of +0.1 reflects the greater polarizability and hydrophobicity of bromine versus chlorine, consistent with Hansch π constants (Br: +0.86; Cl: +0.71). This difference, while numerically modest, corresponds to an approximately 1.26-fold higher octanol-water partition coefficient, which can influence membrane permeability and reversed-phase HPLC retention times.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 7-(4-Chlorophenyl)-7-oxoheptanenitrile: XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = +0.1 (~1.26-fold higher P for bromo compound) |
| Conditions | Computational prediction using XLogP3 3.0; not experimentally measured logP |
Why This Matters
Even a small ΔlogP can shift a compound's position in a lipophilic efficiency (LipE) optimization plot, and the heavier bromine atom provides greater anomalous scattering for X-ray crystallography phasing when used as a heavy-atom derivative.
- [1] PubChem. Compound Summary: 7-(4-Bromophenyl)-7-oxoheptanenitrile, CID 24723803. https://pubchem.ncbi.nlm.nih.gov/compound/898766-88-6 View Source
- [2] PubChem. Compound Summary: 7-(4-Chlorophenyl)-7-oxoheptanenitrile, CID 20357609. https://pubchem.ncbi.nlm.nih.gov/compound/61719-33-3 View Source
